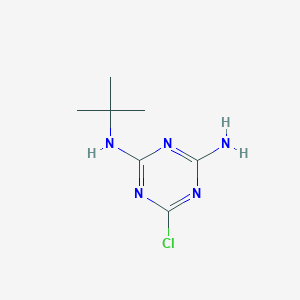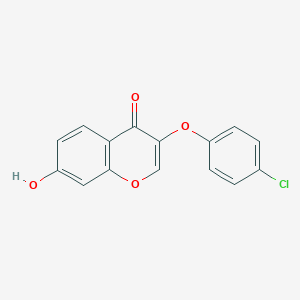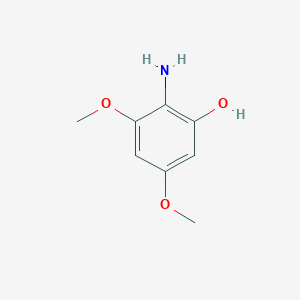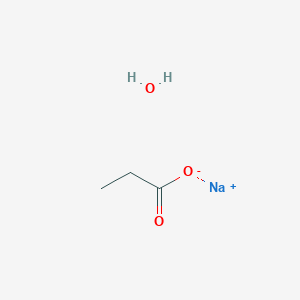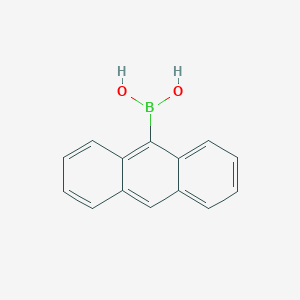![molecular formula C7H5N3O2 B152821 吡啶并[3,4-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 21038-67-5](/img/structure/B152821.png)
吡啶并[3,4-d]嘧啶-2,4(1H,3H)-二酮
描述
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has been synthesized for the first time from indole chalcones and 6-aminouracil . It has been evaluated for its ability to inhibit leishmaniasis and tuberculosis (Tb) infections .
Synthesis Analysis
The synthesis of Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure allowing their synthesis with two identical or two different groups attached to nitrogen . The structural diversity of these [2,3-d]pyrimidine-2,4(1H,3H)-diones resulted in significant variation in the biopharmaceutical properties .科学研究应用
Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
- Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .
Interaction Mechanism with Mps1
- Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
- Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
- Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .
Antitumor Activity
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .
Antagonists of the Human Chemokine Receptor CXCR2
- Summary of Application: Pyrido[3,4-d]pyrimidines have been explored as antagonists of the human chemokine receptor CXCR2. This receptor plays a crucial role in numerous inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer. Therefore, antagonizing CXCR2 is a promising therapeutic strategy for these disorders .
- Methods of Application: The researchers identified a pyrido[3,4-d]pyrimidine analogue as a promising CXCR2 antagonist via scaffold hopping. They then aimed to improve the CXCR2 antagonistic potency of this pyrido[3,4-d]pyrimidine via systematic structural modifications of the substitution pattern .
- Results: Almost all new analogues lacked the CXCR2 antagonism, except for a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b) that showed similar antagonistic potency as the original hit .
Interaction Mechanism with Mps1
- Summary of Application: Pyrido[3,4-d]pyrimidine derivatives have been studied for their interaction with Monopolar spindle 1 (Mps1), a dual-specific kinase related to the proper execution of chromosome biorientation and mitotic checkpoint signaling .
- Methods of Application: The researchers used molecular docking, molecular dynamics simulations, and the molecular mechanics/generalized Born surface area (MM/GBSA) method to probe the binding modes of the pyrido[3,4-d]pyrimidine derivatives with Mps1 .
- Results: The results indicated that the van der Waals interactions and the nonpolar solvation energies were responsible for favorable binding free energies. All inhibitors interacted with specific residues of Mps1 .
Antitumor Activity
- Summary of Application: Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor activity .
Anti-Inflammatory Activities
- Summary of Application: Pyrimidines, including Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, have been studied for their anti-inflammatory activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Novel Condensed Pyrido[2,3-d]pyrimidines
- Summary of Application: Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione has been used in the synthesis of novel condensed pyrido[2,3-d]pyrimidines .
- Methods of Application: The researchers used suitably functionalised pyrimidine-2,4-diones for intramolecular cyclisation to yield the novel furo[2″,3″:4′,5′]isoxazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines in excellent yields .
- Results: The pyrimidone nucleus was unaffected and there were no side-reactions in this synthesis .
Antitumor, Antibacterial, CNS Depressive, Anticonvulsant, and Antipyretic Activities
属性
IUPAC Name |
1H-pyrido[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWQAIAFUMNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299073 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
21038-67-5 | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21038-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127963 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021038675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21038-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[3,4-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)


